molecular formula C20H16F2N4O B2780111 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-60-9

2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2780111
CAS No.: 1251619-60-9
M. Wt: 366.372
InChI Key: VQWHVBNIECWFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound with a fused triazolo-pyridazinone core. Structurally, it belongs to the class of 1,2,4-triazoles, which have significant pharmacological applications. These compounds exhibit diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. Additionally, they find applications in organocatalysis, agrochemicals, and materials science .


Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods, including cyclization reactions, condensation reactions, and multicomponent reactions. For instance, 1,2,4-triazoles can be synthesized using 3-amino-1,2,4-triazole as a starting material. These synthetic strategies enable the construction of diverse bioactive molecules with potential therapeutic applications .


Molecular Structure Analysis

The molecular formula of This compound is C20H16F2N4O . It has an average mass of 366.364 Da and a monoisotopic mass of 366.129211 Da . The ChemSpider ID for this compound is 26316506 .


Physical and Chemical Properties Analysis

  • Sensitivities : It shows acceptable sensitivities .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, especially those containing pyridazine or triazolo[4,3-b]pyridazine moieties, have demonstrated significant pharmaceutical importance. The synthesis, structure analysis, and theoretical calculations of these compounds offer insights into their potential applications in drug design and development. For example, the study by Sallam et al. (2021) details the synthesis and characterization of a pyridazine analog, highlighting its structural and energetic properties through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies are foundational in understanding the interaction mechanisms of these compounds with biological targets, potentially leading to novel therapeutic agents (Sallam et al., 2021).

Antimicrobial Activities

Research on fused pyrimidines and pyridazinone derivatives has revealed their antimicrobial activities. Compounds synthesized from various hydrazine derivatives and evaluated for antimicrobial properties provide a basis for the development of new antibacterial and antifungal agents. This area of research, as exemplified by the work of Hossain and Bhuiyan (2009), is crucial for addressing the growing concern of antimicrobial resistance and finding effective treatments for infectious diseases (Hossain & Bhuiyan, 2009).

Antioxidant Properties

The study of heterocyclic compounds extends to evaluating their antioxidant properties. For instance, Abuelizz et al. (2019) synthesized a series of 2-methylthio-pyrido-triazolopyrimidines and assessed their antioxidant activities using various assays. Such research is vital for discovering compounds that could mitigate oxidative stress-related diseases, offering a pathway to novel antioxidants that could complement existing therapeutic strategies (Abuelizz et al., 2019).

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHVBNIECWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.